Cas no 143140-06-1 (Pyrrolo[2,1-b]oxazol-5(7aH)-one,2,3-dihydro-7a-methyl-3-phenyl-, (3S,7aR)-)
![Pyrrolo[2,1-b]oxazol-5(7aH)-one,2,3-dihydro-7a-methyl-3-phenyl-, (3S,7aR)- structure](https://www.kuujia.com/scimg/cas/143140-06-1x500.png)
Pyrrolo[2,1-b]oxazol-5(7aH)-one,2,3-dihydro-7a-methyl-3-phenyl-, (3S,7aR)- Chemical and Physical Properties
Names and Identifiers
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- Pyrrolo[2,1-b]oxazol-5(7aH)-one,2,3-dihydro-7a-methyl-3-phenyl-, (3S,7aR)-
- (3S,7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one
- (3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one
- (3S,7aR)-7a-methyl-3-phenyl-2H,3H-3-pyrrolino[2,1-b]1,3-oxazolidin-5-one
- 458570_ALDRICH
- AC1OFX07
- CTK8C6336
- SureCN4245370
- J-007748
- UFQSRYWJCHFOQX-DGCLKSJQSA-N
- (3S,7aR)-7a-Methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5(7aH)-one
- (3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one, 98%
- (3S-CIS)-(+)-2,3-DIHYDRO-7A-METHYL-3-PHENYLPYRROLO[2,1-B ]OXAZOL-5(7A H)-ONE
- SCHEMBL4245370
- 143140-06-1
- DTXSID50428114
- (3S,7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one
- (3s-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7a H)-one
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- MDL: MFCD00274331
- Inchi: InChI=1S/C13H13NO2/c1-13-8-7-12(15)14(13)11(9-16-13)10-5-3-2-4-6-10/h2-8,11H,9H2,1H3/t11-,13-/m1/s1
- InChI Key: UFQSRYWJCHFOQX-DGCLKSJQSA-N
- SMILES: C1C=CC([C@H]2CO[C@]3(C)C=CC(=O)N23)=CC=1
Computed Properties
- Exact Mass: 215.094628657g/mol
- Monoisotopic Mass: 215.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 29.5Ų
- Surface Charge: 0
Experimental Properties
- Density: 1.1242 (rough estimate)
- Melting Point: 90-92 °C (lit.)
- Boiling Point: 355.53°C (rough estimate)
- Refractive Index: 1.5500 (estimate)
- Optical Activity: [α]20/D +124°, c = 1 in chloroform
Pyrrolo[2,1-b]oxazol-5(7aH)-one,2,3-dihydro-7a-methyl-3-phenyl-, (3S,7aR)- Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H312-H332
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: 36
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Hazardous Material Identification:
- Safety Term:S36/37-36
- Risk Phrases:R20/21/22
Pyrrolo[2,1-b]oxazol-5(7aH)-one,2,3-dihydro-7a-methyl-3-phenyl-, (3S,7aR)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03202-250mg |
Pyrrolo[2,1-b]oxazol-5(7aH)-one,2,3-dihydro-7a-methyl-3-phenyl-, (3S,7aR)- |
143140-06-1 | 98% | 250mg |
¥458.0 | 2024-07-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 458570-250MG |
Pyrrolo[2,1-b]oxazol-5(7aH)-one,2,3-dihydro-7a-methyl-3-phenyl-, (3S,7aR)- |
143140-06-1 | 98% | 250MG |
¥432.26 | 2022-02-24 |
Pyrrolo[2,1-b]oxazol-5(7aH)-one,2,3-dihydro-7a-methyl-3-phenyl-, (3S,7aR)- Related Literature
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
Additional information on Pyrrolo[2,1-b]oxazol-5(7aH)-one,2,3-dihydro-7a-methyl-3-phenyl-, (3S,7aR)-
Introduction to Pyrrolo[2,1-b]oxazol-5(7aH)-one,2,3-dihydro-7a-methyl-3-phenyl-, (3S,7aR)- and Its Significance in Modern Chemical Biology
The compound with the CAS number 143140-06-1, identified as Pyrrolo[2,1-b]oxazol-5(7aH)-one,2,3-dihydro-7a-methyl-3-phenyl-, (3S,7aR)-, represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound belongs to the class of oxazolone derivatives, which have garnered significant attention due to their diverse pharmacological properties and potential applications in drug discovery. The unique structural features of this molecule, including its fused pyrrolo[beta]-oxazolone core and specific stereochemistry at the (3S,7aR) positions, make it a compelling candidate for further investigation in medicinal chemistry.
Recent advancements in the field of bioorganic chemistry have highlighted the importance of oxazolone scaffolds in designing novel therapeutic agents. These derivatives exhibit a broad spectrum of biological activities, ranging from anti-inflammatory and antimicrobial effects to more specialized roles in modulating enzyme activity and signal transduction pathways. The presence of a phenyl group at the 3-position and a methyl group at the 7a-position further enhances the molecular complexity, potentially influencing its interactions with biological targets. This structural diversity opens up numerous possibilities for customization and optimization in drug development pipelines.
In the context of modern drug discovery, the stereochemical configuration of this compound is particularly noteworthy. The specific arrangement of substituents at the (3S,7aR) positions not only influences its physicochemical properties but also plays a crucial role in determining its biological efficacy. Studies have shown that subtle changes in stereochemistry can significantly alter binding affinity and metabolic stability, making stereochemical control a critical aspect of medicinal chemistry research. The synthesis of this compound exemplifies the precision required in constructing complex molecules with tailored biological functions.
The pyrrolo[beta]-oxazolone core itself is a privileged structure in medicinal chemistry, known for its ability to engage with various biological targets through multiple hydrogen bonding interactions and hydrophobic effects. This motif has been successfully incorporated into several lead compounds that have advanced into clinical trials for treating conditions such as cancer and neurodegenerative diseases. The incorporation of additional functional groups, such as the phenyl ring and methyl substituent, further expands the chemical space available for designing molecules with enhanced pharmacological profiles.
Recent computational studies have shed light on the conformational dynamics of this compound, providing insights into how its three-dimensional structure might influence its interaction with biological targets. Molecular modeling techniques have been instrumental in predicting binding modes and optimizing pharmacokinetic properties. These computational approaches are increasingly complementing experimental efforts, allowing researchers to design more effective derivatives with improved target specificity and reduced off-target effects.
The synthesis of Pyrrolo[2,1-b]oxazol-5(7aH)-one,2,3-dihydro-7a-methyl-3-phenyl-, (3S,7aR)- involves multi-step organic transformations that highlight the ingenuity of synthetic chemists in constructing complex heterocyclic systems. Key synthetic strategies include cyclization reactions to form the oxazolone ring system, followed by functional group manipulations to introduce the desired substituents at specific positions. The use of chiral auxiliaries or catalysts ensures the correct stereochemical outcome at the (3S,7aR) positions, which is critical for achieving biological activity.
From a pharmaceutical perspective, this compound represents an excellent starting point for developing novel therapeutic agents. Its unique structural features offer opportunities for designing molecules with improved efficacy and selectivity compared to existing drugs. Additionally, its heterocyclic nature suggests potential applications in modulating central nervous system (CNS) disorders or other conditions where precise molecular targeting is essential. The growing interest in structure-based drug design underscores the importance of compounds like this one in advancing therapeutic strategies.
Future research directions may focus on exploring analogs of this compound to identify more potent and selective derivatives. By systematically varying substituents such as the phenyl ring or introducing additional functional groups, researchers can fine-tune biological activity and optimize pharmacokinetic profiles. Furthermore, investigating the mechanism of action of this compound may reveal new insights into disease pathways and provide opportunities for developing combination therapies.
In conclusion,Pyrrolo[2,1-b]oxazol-5(7aH)-one,2,3-dihydro-7a-methyl-3-phenyl-, (3S,7aR)-, with its CAS number 143140-06-1, stands out as a promising molecule in chemical biology and drug discovery. Its unique structural features and potential biological activities make it a valuable scaffold for developing novel therapeutic agents. As research in this field continues to evolve,this compound will likely play an important role in shaping future advances in medicinal chemistry and pharmaceutical innovation.
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